molecular formula C13H10O3 B3245279 Methyl 2-(naphthalen-1-yl)-2-oxoacetate CAS No. 16738-12-8

Methyl 2-(naphthalen-1-yl)-2-oxoacetate

Cat. No.: B3245279
CAS No.: 16738-12-8
M. Wt: 214.22 g/mol
InChI Key: SZAFHPVKHPLRRD-UHFFFAOYSA-N
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Description

Methyl 2-(naphthalen-1-yl)-2-oxoacetate is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of a naphthalene ring fused with an oxoacetate group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(naphthalen-1-yl)-2-oxoacetate can be achieved through several methods. One common method involves the reaction of naphthalene-1-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, and the product is often isolated through distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(naphthalen-1-yl)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 2-(naphthalen-1-yl)-2-oxoacetate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, while its cytotoxic effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxylic acid: A precursor in the synthesis of Methyl 2-(naphthalen-1-yl)-2-oxoacetate.

    Naphthalene-2-carboxylic acid: Another naphthalene derivative with similar chemical properties.

    Naphthalene-1,2-dicarboxylic acid: A product of the oxidation of this compound.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and biological activities. Its combination of a naphthalene ring with an oxoacetate group makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

IUPAC Name

methyl 2-naphthalen-1-yl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c1-16-13(15)12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAFHPVKHPLRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300112
Record name Methyl α-oxo-1-naphthaleneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16738-12-8
Record name Methyl α-oxo-1-naphthaleneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16738-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-oxo-1-naphthaleneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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